3-(4-chlorophenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one is a heterocyclic compound that belongs to the thienopyrimidine class. This compound is recognized for its diverse biological activities and potential therapeutic applications, particularly in the field of medicinal chemistry. The structure features a thieno[3,2-d]pyrimidine core, which is fused with a thiophene ring and substituted with a 4-chlorophenyl group. The compound's molecular formula is with a molecular weight of approximately 322.8 g/mol.
This compound falls under the category of thienopyrimidines, which are known for their pharmacological significance. Thienopyrimidines often exhibit a range of biological activities including antiviral, antibacterial, and anti-inflammatory effects, making them valuable in drug development.
The synthesis of 3-(4-chlorophenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one typically involves cyclization reactions. One common synthetic route includes the cyclization of 3-amino-4-cyano-2-thiophenecarboxamides under acidic conditions. For instance, heating thiophene-2-carboxamides in formic acid can yield thieno[3,2-d]pyrimidin-4-ones .
The synthesis may also employ various reagents and solvents to optimize yield and purity. Continuous flow reactors and automated synthesis platforms are increasingly used in industrial settings to enhance efficiency. Reaction conditions such as temperature and time can significantly influence the outcome of the synthesis process.
The molecular structure of 3-(4-chlorophenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one includes several key features:
The InChI key for this compound is JAVSQMASOUNDHZ-UHFFFAOYSA-N, and its canonical SMILES representation is C1=CC(=CC=C1CCN2C(=O)C3=C(C=CS3)NC2=S)Cl. These identifiers facilitate the identification and characterization of the compound in chemical databases.
The compound undergoes several types of chemical reactions:
Common reagents for these reactions include:
Major products formed from these reactions include various substituted derivatives depending on the nucleophile used .
The mechanism of action for 3-(4-chlorophenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one involves interactions at the molecular level that lead to biological effects. For instance, compounds within this class may inhibit specific enzymes or modulate receptor activity, contributing to their anti-inflammatory or analgesic properties.
Research indicates that derivatives of thienopyrimidines can exhibit significant biological activity by interacting with target proteins involved in inflammatory pathways . Detailed studies on specific mechanisms would require further exploration through biochemical assays.
The physical properties of 3-(4-chlorophenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one include:
Chemical properties include:
Relevant analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to characterize these properties accurately .
This compound has potential applications in medicinal chemistry due to its biological activities. It has been studied for:
Research continues into optimizing its structure for enhanced efficacy and reduced side effects in therapeutic applications . The exploration of its derivatives may lead to novel compounds with improved pharmacological profiles.
The thieno[3,2-d]pyrimidin-4(1H)-one core exemplifies a pharmaceutically optimized heterocycle, where the carbonyl group at position 4 and sulfur atom at position 1 impart crucial hydrogen-bonding capacity and membrane permeability. This scaffold demonstrates superior metabolic stability over its [2,3-d] isomer due to reduced ring oxidation potential, while maintaining planar geometry essential for intercalating into hydrophobic enzyme pockets [1] [7]. X-ray crystallographic analyses of protein-ligand complexes reveal that the carbonyl oxygen serves as a hydrogen-bond acceptor analogous to N3 of purines, explaining its frequent occurrence in adenosine-competitive inhibitors [5].
Synthetic accessibility underpins the scaffold’s utility. Key routes include:
Table 1: Comparative Bioactivity of Thienopyrimidine Isomers
Isomer | Antibacterial Potency (IC₅₀ range) | Anticancer Activity (avg. IC₅₀) | Synthetic Accessibility |
---|---|---|---|
Thieno[2,3-d] | 0.002–1.72 μM | 4–16 μM | High |
Thieno[3,2-d] | 0.028–35.7 nM | 0.66–8 μM | Moderate |
Thieno[3,4-d] | >50 μM (limited data) | Not reported | Low |
Data compiled from anti-infective and oncology studies [1] [6]
The scaffold’s functional plasticity is evidenced in kinase inhibition profiles. Thieno[3,2-d]pyrimidines demonstrate 10-fold greater potency against EGFR and VEGFR-2 versus their furan analogs, attributable to enhanced sulfur-mediated hydrophobic contacts in the ATP-binding cleft [6]. In estrogen receptor modulation, crystallography confirms that the thiophene sulfur stabilizes helix-12 positioning via van der Waals interactions with Leu387 and Leu525, enabling nanomolar agonist activity (IC₅₀ = 65 nM) [5].
The 3-(4-chlorophenyl) and 2-thioxo substituents synergistically enhance target affinity and pharmacokinetic behavior in thieno[3,2-d]pyrimidin-4(1H)-ones. The chlorophenyl moiety inserts into hydrophobic subpockets inaccessible to smaller alkyl groups, with para-chlorine specifically preventing oxidative metabolism while inducing dipole interactions with residues like Phe425 in ERα or Met790 in EGFR [3] [5]. Structure-activity relationship (SAR) studies in Helicobacter pylori inhibitors demonstrate that 4-chlorophenyl analogs achieve IC₅₀ = 0.028 μM—35-fold lower than methyl-substituted counterparts—due to complementary shape matching in the NuoD binding interface [2].
The 2-thioxo group serves dual roles:
Table 2: Impact of Substituents on Pharmacological Properties
R Group | H. pylori IC₅₀ (μM) | Microsomal Stability (t₁/₂, min) | Cytotoxicity (CC₅₀, μM) |
---|---|---|---|
4-Chlorophenyl | 0.028 | >60 | >50 |
Phenyl | 0.15 | 45 | 38 |
Ethyl | 1.55 | <1 | 25 |
2-Thioxo + Chloro | 0.015 | >60 | >50 |
2-Oxo + Chloro | 0.21 | 22 | 47 |
Data derived from respiratory complex I and cytotoxicity assays [2] [4]
Notably, the chlorine-thioxo combination in antitubercular agents overcomes inherent esterase susceptibility. Ethyl esters (e.g., CD117) hydrolyze within minutes in liver microsomes (t₁/₂ < 1 min) to inactive acids, whereas 3-(4-chlorophenyl)-2-thioxo derivatives maintain >90% integrity after 60 minutes while retaining submicromolar activity against Mycobacterium tuberculosis [4]. Quantum mechanical modeling attributes this to increased ring electron density, which impedes nucleophilic attack at adjacent positions [7].
Thienopyrimidine medicinal chemistry evolved through three distinct epochs:
Foundational Period (1960s–1990s): Early syntheses exploited Gewald reactions to assemble aminothiophenes, followed by cyclization with urea/formamide. Seminal work by Patel (1985) established 2-thioxo-4-one derivatives as antimicrobial scaffolds, albeit with modest potency (MIC > 100 μg/mL) [7]. Limited structural diversification occurred due to challenging C-6 functionalization.
Targeted Expansion Era (2000–2015): Advances in regioselective halogenation enabled C-5/C-6 derivatization via Suzuki couplings. Simultaneously, microwave-assisted cyclizations (e.g., 800W for 20–45 sec) boosted yields of thiourea intermediates from 40% to >80%, accelerating library synthesis [7]. This period yielded the first clinical candidate TAK-013 (Sufugolix), a thieno[2,3-d]pyrimidine GnRH antagonist, though development halted in Phase II due to formulation challenges [1].
Rational Design Phase (2015–Present): Structure-guided optimization emerged with solved complexes like ERα-thienopyrimidine (PDB: 7TXC), revealing critical chlorine-π stacking with Phe404 [5]. In silico profiling now directs substituent placement, exemplified by anti-H. pylori lead TP-042, where 4-chlorophenyl and N-methylpiperazine sidechains cooperatively engage NuoD Asp139 and Lys143 via water-bridged hydrogen bonds [2]. Contemporary efforts focus on hybrid scaffolds like thieno-pyrimidinones fused with cycloheptane rings to enhance VEGFR-2 inhibition (IC₅₀ = 0.028 μM) [6].
Table 3: Milestones in Thienopyrimidine Drug Development
Year | Compound | Therapeutic Area | Achievement |
---|---|---|---|
1985 | TP-0 (thiourea analog) | Antimicrobial | First SAR study demonstrating thioxo efficacy |
2006 | Microwave-synthesized 3a | Kinase inhibition | 80% yield improvement via energy-efficient routes |
2015 | CD117 | Antitubercular | Highlighted metabolic liability of ester groups |
2021 | Complex I inhibitors | Anti-H. pylori | Validated NuoD as narrow-spectrum target |
2022 | ERα agonist 2a | Hormone therapy | Achieved 65 nM binding via chlorine positioning |
Chronology based on key publications and clinical candidates [1] [2] [4]
The scaffold’s evolution reflects broader medicinal chemistry paradigms: initial empirical screening transitioned to target-focused design, with recent emphasis on overcoming pharmacokinetic barriers. Current innovations address solubility limitations (e.g., PEGylated thienopyrimidines) and target redundancy (dual EGFR/VEGFR-2 inhibitors) to expand therapeutic applications [6].
CAS No.:
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0